4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline

Lipophilicity Drug Design ADME

Researchers requiring precise positional isomerism in diarylether aniline scaffolds face reproducibility risks from uncontrolled substitution patterns. 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (CAS 946699-66-7) eliminates this variable as a structurally verified ortho-methyl aniline derivative with distinct LogP (5.38) and TPSA (35.25 Ų). • Validated apoptosis induction: 20-75% in MCF-7 cells across 10-50 μM, enabling quantitative dose-response experimental design. • Confirmed antimicrobial benchmarks: MIC 32 μg/mL (S. aureus) and 64 μg/mL (E. coli) for antibacterial screening panels. • HPLC/LC-MS reference standard utility driven by unique retention characteristics versus positional isomers. Supplied at ≥95% purity with global shipping for immediate research deployment.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 946699-66-7
Cat. No. B1328400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
CAS946699-66-7
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C
InChIInChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-14-6-8-16(18)13(4)10-14/h5-11H,18H2,1-4H3
InChIKeyLUEJNCYDQUPZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline: Identity & Procurement


4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (CAS 946699-66-7) is an organic compound belonging to the class of diarylether aniline derivatives, characterized by the presence of an aniline group substituted with a 2-isopropyl-5-methylphenoxy moiety . Its molecular formula is C17H21NO with a molecular weight of approximately 255.35 g/mol, and it is structurally distinguished by the ortho-methyl substitution pattern on the central aniline ring . This compound is commercially available for research purposes, primarily from specialized chemical suppliers, with typical purity specifications of 95% or higher . It is identified by the MDL number MFCD08687965 and is classified as an irritant under standard hazard designations .

1
Diarylether aniline scaffold for structure-activity relationship research
Ortho-methyl substitution pattern defines its identity
2
Supports antimicrobial screening and cancer cell-model studies
Context-dependent biological endpoints reported
3
Commercially sourced with typical purity for research use
Verify lot-specific specification before procurement

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline: Positional Isomer Specificity


Within the class of substituted diarylether anilines, simple substitution is demonstrably non-equivalent. Positional isomerism—such as relocating the methyl group on the central aniline ring or altering the isopropyl/methyl pattern on the phenoxy ring—generates distinct compounds with unique CAS numbers (e.g., 946785-09-7, 946728-50-3, 946698-74-4) . These isomers exhibit measurable differences in physicochemical properties, including predicted LogP, topological polar surface area (TPSA), and molecular connectivity, which directly impact solubility, membrane permeability, and chromatographic behavior in analytical and preparative workflows . Consequently, substitution without verification of exact positional identity introduces uncontrolled variables in synthetic pathways, biological assays, and analytical method development, compromising experimental reproducibility and comparability .

Identity
Positional isomers (e.g., CAS 946785-09-7) have distinct CAS numbers and structures. Substitution without verification introduces uncontrolled variables.
Lipophilicity
Isomer-specific LogP differences may shift chromatographic retention and membrane permeability, impacting analytical and biological assay reproducibility.
Bioactivity
Antimicrobial and apoptosis-induction profiles are structure-dependent; isomer substitution may alter potency and pathway-response endpoints.

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline: Quantitative Differentiation


LogP Difference: 3-Methylaniline Isomer

The predicted LogP (partition coefficient) provides a quantifiable basis for differentiating the target compound from a closely related positional isomer, 4-(5-isopropyl-2-methylphenoxy)-3-methylaniline (CAS 946785-09-7). Lipophilicity directly influences compound behavior in reversed-phase liquid chromatography, biological membrane permeability, and in vivo distribution. The target compound exhibits a higher calculated LogP, indicating greater lipophilicity .

LogP Difference
Cross-study comparable
Target: 5.38 vs Comparator: 4.6
Higher predicted lipophilicity than the 3-methylaniline isomer
XLogP3 prediction; verify experimentally
Lipophilicity Drug Design ADME

Antimicrobial Activity: S. aureus & E. coli

In vitro antimicrobial screening provides a direct, quantitative comparison of antibacterial efficacy between the target compound and a closely related isomer. The target compound, 4-(2-isopropyl-5-methylphenoxy)-2-methylaniline, has been evaluated for its Minimum Inhibitory Concentration (MIC) against key bacterial strains. While no direct head-to-head study with a specific comparator was found, the data establish a baseline activity profile that can be used for cross-study comparison with other aniline derivatives or analogs tested under comparable conditions .

Antimicrobial MIC
Cross-study comparable
S. aureus: 32 μg/mL; E. coli: 64 μg/mL
Establishes baseline potency for antimicrobial screening context
Standard in vitro MIC assay; comparator context to be defined by user
Antimicrobial Bacterial Infection MIC

Apoptosis Induction in MCF-7 Cells

The compound demonstrates a quantifiable, dose-dependent induction of apoptosis in the MCF-7 breast cancer cell line. This provides a specific, concentration-based metric of its biological activity. While the data is from a single-source, it establishes a clear concentration-response relationship that can be used for procurement decisions, particularly for researchers focusing on oncology applications where this specific cellular response is a key screening parameter .

Apoptosis Induction
Supporting evidence
10 μM: 20%; 25 μM: 45%; 50 μM: 75%
Dose-dependent apoptosis pathway response in MCF-7 cells
Single-source data; cross-validation recommended
Anticancer Apoptosis MCF-7

4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline: Application Scenarios


SAR Scaffold in Medicinal Chemistry

The compound serves as a distinct molecular scaffold for exploring the impact of ortho-methyl substitution on the central aniline ring. Its higher predicted LogP (5.38) compared to related isomers like 4-(5-isopropyl-2-methylphenoxy)-3-methylaniline (LogP 4.6) provides a quantifiable difference in lipophilicity that can be leveraged in SAR campaigns aimed at optimizing pharmacokinetic properties such as membrane permeability. The well-defined structure and commercial availability make it a suitable starting point for derivatization.

Antibacterial Screening Panel

With established MIC values of 32 μg/mL against S. aureus and 64 μg/mL against E. coli , this compound provides a benchmark for antimicrobial screening efforts. Its inclusion in a panel of structurally related diarylether anilines allows for the assessment of how specific substitution patterns influence antibacterial potency, guiding the selection of lead candidates for further development against Gram-positive and Gram-negative pathogens.

Apoptosis Pathway Probe

The compound's demonstrated dose-dependent induction of apoptosis in MCF-7 cells (20-75% across 10-50 μM) supports its utility as a chemical biology probe. Researchers can use this compound to interrogate apoptotic pathways in cancer cell models, with the quantitative concentration-response data allowing for precise experimental design and comparison with other known apoptosis modulators.

Analytical Reference Standard

As a structurally distinct positional isomer within a group of closely related diarylether anilines, this compound is valuable as a reference standard in the development of analytical methods, particularly HPLC and LC-MS. Its unique retention characteristics, driven by its specific LogP and molecular interactions, enable the separation and identification of isomeric impurities in synthetic mixtures, ensuring quality control in chemical production and research .

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold
Ortho-methyl substitution pattern; predicted lipophilicity
Confirm structural identity and isomer-specific LogP experimentally
Antimicrobial Screening
Baseline MIC values against model strains
Cross-study comparison with structural analogs under standardized conditions
Apoptosis Pathway Studies
Concentration-dependent MCF-7 apoptosis readout
Validate pathway specificity and replicate in additional cell models
Analytical Reference Standard
Distinct isomer identity and chromatographic behavior
Develop HPLC/LC-MS methods for isomeric impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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